molecular formula C27H45NO3 B13423540 (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide

(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide

カタログ番号: B13423540
分子量: 431.7 g/mol
InChIキー: ZRWUADSGTPLOPV-JLNKQSITSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z,8Z,11Z,14Z,17Z)-N-[6-Hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a synthetic amide derivative of eicosapentaenoic acid (EPA), a ω-3 polyunsaturated fatty acid (PUFA) with five cis-configured double bonds. The compound features a hydroxylated hexyl side chain attached to the EPA backbone via an amide bond. Its molecular formula is C₂₇H₄₅N₃O₃, with a molecular weight of 431.651 g/mol . The IUPAC name reflects its structural specificity, including the positions and stereochemistry of the double bonds (5Z,8Z,11Z,14Z,17Z) and the substitution pattern on the hexyl group. It is stored at -20°C to maintain stability, indicating sensitivity to thermal degradation .

This compound is of interest in pharmacological research due to the bioactivity of EPA derivatives, which are known to modulate inflammation, lipid metabolism, and neurological function.

特性

分子式

C27H45NO3

分子量

431.7 g/mol

IUPAC名

(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(31)28-23-20-19-21-26(24-29)25-30/h3-4,6-7,9-10,12-13,15-16,26,29-30H,2,5,8,11,14,17-25H2,1H3,(H,28,31)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChIキー

ZRWUADSGTPLOPV-JLNKQSITSA-N

異性体SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCC(CO)CO

正規SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCCCC(CO)CO

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide typically involves:

  • Step 1: Preparation of the fatty acid precursor
    The starting material is usually eicosapentaenoic acid (EPA), a polyunsaturated fatty acid with five cis double bonds at positions 5, 8, 11, 14, and 17. EPA can be obtained from natural sources or synthesized chemically.

  • Step 2: Activation of the carboxylic acid group
    The carboxyl group of EPA is activated to form a reactive intermediate such as an acid chloride or an activated ester (e.g., using thionyl chloride or carbodiimide coupling agents like DCC or EDC) to facilitate amide bond formation.

  • Step 3: Coupling with the amine component
    The amine component, 6-hydroxy-5-(hydroxymethyl)hexylamine, is reacted with the activated fatty acid intermediate to form the amide bond. This step is typically conducted under mild conditions to preserve the polyunsaturated double bonds.

  • Step 4: Purification
    The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity greater than 95%, as confirmed by HPLC analysis.

Detailed Synthetic Protocol Example

Step Reagents & Conditions Description Notes
1 Eicosapentaenoic acid (EPA) Starting fatty acid precursor Commercially available or extracted
2 Thionyl chloride (SOCl2) or DCC/EDC + NHS Conversion of EPA to acid chloride or NHS ester Performed under anhydrous conditions
3 6-hydroxy-5-(hydroxymethyl)hexylamine Nucleophilic amine for amide bond formation Reaction in inert solvent (e.g., dichloromethane) at 0–25°C
4 Purification by preparative HPLC Isolation of pure amide Ensures >95% purity

Synthesis Challenges and Considerations

  • Preservation of cis double bonds: The multiple conjugated cis double bonds in EPA are sensitive to isomerization and oxidation. Therefore, reactions are carried out under inert atmosphere (argon or nitrogen) and at low temperatures to prevent degradation.

  • Selective amide bond formation: The presence of multiple hydroxyl groups in the amine moiety requires selective activation and coupling to avoid side reactions such as esterification.

  • Purity and characterization: Analytical methods including HPLC, mass spectrometry, and NMR spectroscopy are essential to confirm the structure and purity of the final product.

Summary Table of Preparation Method

Aspect Details
Starting Material Eicosapentaenoic acid (EPA)
Activation Method Acid chloride formation (SOCl2) or carbodiimide coupling (DCC/EDC + NHS)
Amine Partner 6-hydroxy-5-(hydroxymethyl)hexylamine
Reaction Conditions Anhydrous, inert atmosphere, low temperature (0–25°C)
Purification Techniques Preparative HPLC
Purity Achieved >95% (HPLC)
Analytical Characterization HPLC, MS, NMR
Storage -20°C recommended to preserve compound stability

化学反応の分析

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups into tosylates, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

科学的研究の応用

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactions can be studied to understand the mechanisms of organic transformations.

Biology

    Cell Signaling: Potential role in cell signaling pathways due to its structural similarity to bioactive lipids.

    Membrane Fluidity: May influence membrane fluidity and function in biological systems.

Medicine

    Anti-inflammatory Properties: Potential use in developing anti-inflammatory drugs.

    Lipid Metabolism: Studied for its effects on lipid metabolism and cardiovascular health.

Industry

    Nutraceuticals: Potential use in nutraceutical formulations for health benefits.

    Cosmetics: May be used in cosmetic formulations for its beneficial properties on skin health.

作用機序

The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as lipases and desaturases.

    Pathways: It can be incorporated into cell membranes, influencing membrane fluidity and signaling pathways. It may also modulate inflammatory pathways by acting on cytokines and eicosanoids.

類似化合物との比較

N-(Fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide (UCM707)

  • Structure : Contains a furan-3-ylmethyl group instead of the hydroxylated hexyl chain.
  • Key Difference : The absence of hydroxyl groups in UCM707 reduces hydrophilicity compared to the target compound, likely altering membrane permeability and metabolic stability.

N-2-[(5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide

  • Structure : Features a pyridine-3-carboxamide group attached to an ethyl spacer.

2-((5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenyl oxy)butanoic Acid

  • Structure: An ester derivative with a butanoic acid moiety.
  • Application : Incorporated into self-emulsifying drug delivery systems (SEDDS) to improve bioavailability .
  • Key Difference : The ester linkage is more prone to enzymatic hydrolysis than the amide bond in the target compound, affecting metabolic stability and duration of action.

Parent Fatty Acid: Eicosapentaenoic Acid (EPA)

  • Structure : Free carboxylic acid form (C20:5 ω-3) without the hexyl-amide substitution .
  • Biological Role: Precursor to anti-inflammatory eicosanoids (e.g., resolvins) and a component of cell membranes.
  • Comparison :
    • Solubility : EPA’s carboxylic acid group enhances water solubility compared to the amide derivative.
    • Stability : The amide bond in the target compound likely reduces oxidative degradation of the PUFA chain compared to EPA’s free acid form.

Phospholipid Derivatives with Similar PUFA Chains

Compounds such as LysoPC[20:3(5Z,8Z,11Z)] and PC(18:1/20:4) share unsaturated fatty acid chains resembling the target compound’s EPA backbone. These phospholipids are implicated in membrane fluidity and signaling:

  • LysoPC[20:3(5Z,8Z,11Z)] : Elevated in chronic insomnia and modulated by traditional Chinese medicine formulations .
  • PC(18:1/20:4) : Involved in lipid metabolism pathways affected by ischemic brain injury .
  • Key Difference : The amide-linked hydroxylated hexyl group in the target compound may confer unique interactions with lipid-binding proteins or receptors compared to esterified phospholipids.

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Storage Conditions Notable Activity
Target Compound C₂₇H₄₅N₃O₃ 431.651 Hydroxylated hexyl, amide -20°C Under investigation
UCM707 C₂₅H₃₉NO₂ 393.58 Furan-3-ylmethyl, amide N/A Cannabinoid receptor modulation
Pyridine-3-carboxamide Derivative C₂₈H₃₉N₃O₂ 449.63 Pyridine, amide N/A Antihypertriglyceridemic
EPA C₂₀H₃₀O₂ 302.45 Carboxylic acid N/A Anti-inflammatory, lipid mediator

Research Findings and Gaps

  • Pharmacological Potential: The target compound’s hydroxylated side chain may enhance solubility and reduce toxicity compared to purely lipophilic analogues, but in vivo efficacy data are lacking .
  • Comparative Stability : Amide derivatives generally exhibit greater metabolic stability than ester-linked compounds, as seen in SEDDS formulations .
  • Unanswered Questions : The antitumor activity of lankacidin C analogues (encoded by redox-cofactor BGCs in Pseudomonas) suggests a possible biosynthetic route for related amides, but this remains unexplored for the target compound .

生物活性

The compound (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a member of the eicosanoid family and exhibits significant biological activity. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₅₃N₃O₃
  • Molecular Weight : 505.76 g/mol
  • Structure : The compound contains a long hydrophobic hydrocarbon chain and multiple double bonds that are characteristic of polyunsaturated fatty acids.

The biological activity of this compound is largely attributed to its interaction with various signaling pathways:

  • Activation of G-Protein Coupled Receptors (GPCRs) : It has been shown to modulate cannabinoid receptors (CB1 and CB2), which are integral to numerous physiological processes including pain sensation, mood regulation, and immune response .
  • Influence on Inflammatory Pathways : The compound acts as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators .
  • Regulation of Vascular Functions : It plays a role in vasodilation and vascular remodeling through its metabolites like 20-HETE (20-hydroxy-eicosatetraenoic acid), which is involved in the regulation of blood pressure and vascular tone .

Pharmacological Effects

Research indicates that (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide exhibits the following pharmacological effects:

  • Anti-inflammatory : Reduces inflammation in models of arthritis and other inflammatory diseases.
  • Neuroprotective : Protects neuronal cells from oxidative stress and apoptosis.
  • Cardioprotective : Improves cardiac function in models of heart failure by enhancing endothelial function and reducing fibrosis.

Case Studies

  • Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .
  • Cardiac Function Study : A study on rats with induced heart failure showed that treatment with the compound improved ejection fraction and reduced myocardial fibrosis after four weeks of administration .
  • Neuroprotection in Ischemia : In vitro experiments demonstrated that the compound protects neuronal cells from ischemic damage by modulating calcium influx and reducing excitotoxicity .

Summary of Findings

The following table summarizes key findings related to the biological activity of the compound:

Study TypeBiological EffectKey Findings
Inflammation ModelAnti-inflammatoryReduced TNF-alpha and IL-6 levels
Cardiac FunctionCardioprotectiveImproved ejection fraction in heart failure models
NeuroprotectionNeuroprotectiveReduced cell death in ischemic conditions

Q & A

Q. What methodologies are recommended for synthesizing the compound and confirming its structural integrity?

The synthesis involves coupling (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid with a hexylamine derivative containing hydroxyl and hydroxymethyl groups. A general procedure includes activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the amine under inert conditions. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to resolve double bond geometries and amide linkage, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ with <2 ppm error) .

Q. How should researchers address stability and handling challenges given its physicochemical properties?

Due to polyunsaturated fatty acid (PUFA) chains, the compound is prone to oxidation. Storage under argon or nitrogen at −80°C in amber vials is critical. Handling requires inert atmospheres (glovebox) and antioxidants (e.g., BHT) in solvents. Purity must be monitored via HPLC with UV detection (205–215 nm for conjugated dienes/trienes). Safety protocols for flammable liquids (GHS02) and skin/eye irritation (GHS07) should align with OSHA standards .

Q. What theoretical frameworks guide the study of its biological activity?

Research should link to lipid mediator theory, focusing on endocannabinoid-like signaling (e.g., analogy to anandamide’s CB1/CB2 receptor interactions) or specialized pro-resolving mediators (SPMs). Structural similarity to eicosapentaenoic acid (EPA) derivatives suggests roles in inflammation resolution or membrane fluidity modulation. Computational docking studies can predict receptor binding affinity using homology models of lipid GPCRs .

Advanced Research Questions

Q. How can in vitro models be optimized to evaluate its interaction with lipid-binding receptors?

Competitive binding assays using synaptosomal membranes (e.g., rat brain homogenates) and radiolabeled probes (e.g., 3^3H-WIN55,212-2 for cannabinoid receptors) are standard. Normalize data via Scatchard analysis to calculate KiK_i values. Include positive controls (e.g., anandamide) and validate receptor specificity using knockout models or antagonists (e.g., SR141716A). Electrochemical impedance spectroscopy (EIS) can monitor real-time membrane interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., lipid-rich vs. serum-free media). Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal assays: e.g., compare calcium flux (FLIPR) with cAMP accumulation (ELISA) for GPCR activity. Apply meta-analysis tools to harmonize data, considering batch effects (e.g., fatty acid oxidation levels) .

Q. Which computational approaches model its behavior in biological membranes?

Molecular dynamics (MD) simulations (e.g., CHARMM36 forcefield) can predict insertion depth and orientation in lipid bilayers. COMSOL Multiphysics integrates AI-driven parameter optimization for diffusion coefficients and partition ratios. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electron transfer mechanisms in oxidation reactions. Validate predictions with neutron reflectometry or fluorescence quenching assays .

Q. How to design derivatives to enhance metabolic stability while retaining activity?

Modify the hexylamide side chain to resist hydrolysis: substitute hydroxyl groups with methyl ethers or fluorinated analogs. For PUFA chain stabilization, replace bis-allylic hydrogens with deuterium (deuteration) or introduce cyclopropane rings. Test analogs in liver microsome assays (CYP450 stability) and measure plasma half-life in rodent models. Use SAR studies to correlate logP values with membrane permeability (e.g., PAMPA assay) .

Methodological Resources

  • Synthesis & Characterization : Follow protocols for amide bond formation and NMR/HRMS validation .
  • Theoretical Frameworks : Align with lipid signaling theories and receptor homology modeling .
  • Data Analysis : Apply meta-analysis and AI-driven simulation tools to address contradictions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。